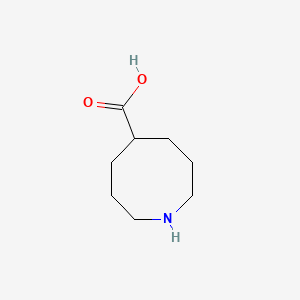
Azocane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azocane-5-carboxylic acid is an organic compound characterized by an eight-membered ring structure with a carboxylic acid functional group. This compound is part of the broader class of carboxylic acids, which are known for their wide distribution in nature and their role as intermediates in various biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azocane-5-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of catalytic oxidation with agents like methanol and carbon monoxide is also prevalent in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Azocane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of esters and amides through nucleophilic acyl substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for conversion to acid chlorides, followed by reaction with alcohols or amines.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Ketones and Aldehydes: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Azocane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers.
Wirkmechanismus
The mechanism of action of azocane-5-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl group (-COOH) can form hydrogen bonds, enhancing the compound’s stability and reactivity. In biological systems, it may interact with enzymes and proteins, influencing metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Azocane-5-carboxylic acid can be compared to other carboxylic acids such as:
Formic Acid: A simple carboxylic acid with a single carbon atom.
Acetic Acid: Known for its role in vinegar and as a precursor in chemical synthesis.
Citric Acid: A tricarboxylic acid involved in the citric acid cycle.
Uniqueness: this compound’s eight-membered ring structure distinguishes it from simpler carboxylic acids, providing unique chemical and physical properties that are valuable in various applications .
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
azocane-5-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c10-8(11)7-3-1-5-9-6-2-4-7/h7,9H,1-6H2,(H,10,11) |
InChI-Schlüssel |
REDKJPXXOWMWEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCCNC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


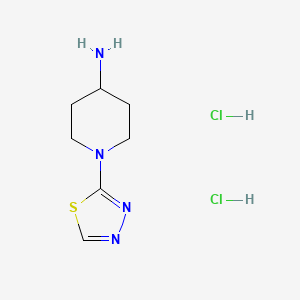
![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)
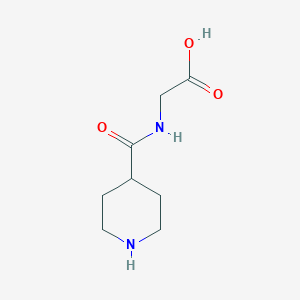
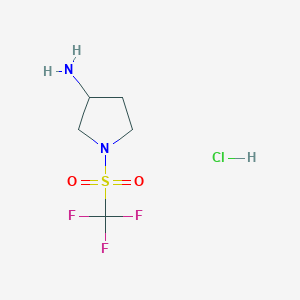
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
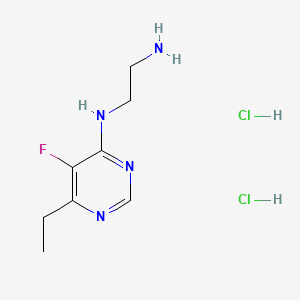
amine dihydrochloride](/img/structure/B13514561.png)
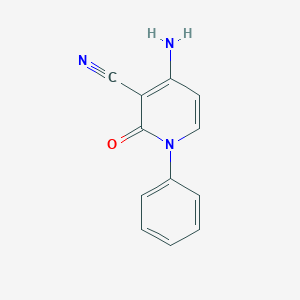
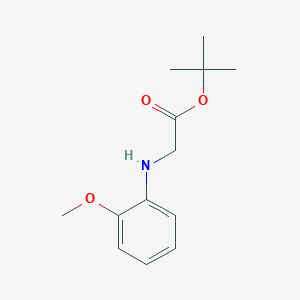
![Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate](/img/structure/B13514583.png)

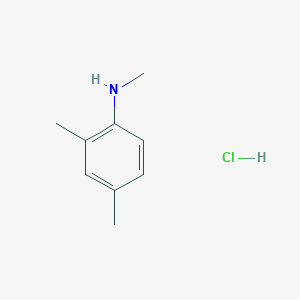
![7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)

